molecular formula C20H21N5O B11981142 4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone

4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone

Cat. No.: B11981142
M. Wt: 347.4 g/mol
InChI Key: WXRKTPPTTXIEBE-RCCKNPSSSA-N
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Description

4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone is a complex organic compound that features a piperidine ring, a pyrido[1,2-a]pyrimidine core, and a phenylhydrazone moiety

Preparation Methods

The synthesis of 4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone typically involves multi-step organic reactions. The synthetic route generally starts with the formation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the piperidine ring and the phenylhydrazone moiety. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to facilitate the desired transformations. Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylhydrazone moiety may play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone include other piperidine and pyrido[1,2-a]pyrimidine derivatives. These compounds share structural similarities but may differ in their functional groups and biological activities. For example, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are known for their anticancer properties . The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C20H21N5O

Molecular Weight

347.4 g/mol

IUPAC Name

3-[(E)-(phenylhydrazinylidene)methyl]-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C20H21N5O/c26-20-17(15-21-23-16-9-3-1-4-10-16)19(24-12-6-2-7-13-24)22-18-11-5-8-14-25(18)20/h1,3-5,8-11,14-15,23H,2,6-7,12-13H2/b21-15+

InChI Key

WXRKTPPTTXIEBE-RCCKNPSSSA-N

Isomeric SMILES

C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=N/NC4=CC=CC=C4

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=NNC4=CC=CC=C4

Origin of Product

United States

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